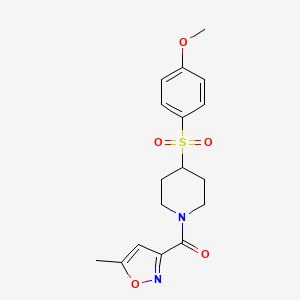
(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone, also known as MPSM, is a chemical compound that is commonly used in scientific research. It is a potent inhibitor of a specific enzyme, making it a valuable tool for studying various biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
Environmental Contaminant Removal
Sulfamethoxazole, a compound with sulfonyl and piperidine functional groups, similar to the query compound, is discussed for its environmental persistence and techniques for removal. Technologies like adsorption, Fenton/photo-Fenton processes, electrochemical oxidation, and photocatalytic degradation are employed to tackle such pollutants. These methods emphasize the chemical's interaction with sorbents and the role of catalytic degradation in environmental remediation, highlighting the importance of sustainable technology development for industrial applications (Prasannamedha & Kumar, 2020).
Pharmaceutical Chemistry
Omeprazole and its impurities, which share structural motifs with the query compound, including methoxyphenyl and piperidinyl groups, are discussed for their synthesis methods and the development of proton pump inhibitors. This research emphasizes the novel synthetic routes and the analysis of pharmaceutical impurities, illustrating the compound's role in drug development and quality control processes (Saini et al., 2019).
Organic Pollutant Treatment
The application of redox mediators in conjunction with oxidoreductive enzymes for the treatment of organic pollutants is explored. This approach is significant for degrading compounds that are resistant to conventional treatments, illustrating how enzymatic processes can be enhanced for environmental applications. Such methodologies could be relevant for the degradation or modification of complex chemicals including those with sulfonyl and piperidinyl groups (Husain & Husain, 2007).
Wirkmechanismus
While the exact mechanism of action for this compound is not provided, similar compounds are known to inhibit 11 β-hydroxysteroid dehydrogenase type 1 (11 β-HSD1). This inhibition can be used to treat disorders that are ameliorated by the inhibition of 11 β-HSD1, such as metabolic syndrome, type 2 diabetes, obesity, and associated disorders including insulin resistance, hypertension, lipid disorders, and cardiovascular disorders .
Eigenschaften
IUPAC Name |
[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S/c1-12-11-16(18-24-12)17(20)19-9-7-15(8-10-19)25(21,22)14-5-3-13(23-2)4-6-14/h3-6,11,15H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTKTUMXAWIKSLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,3R)-3-[(2-Methylpropan-2-yl)oxy]-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]butanoic acid](/img/structure/B2530638.png)
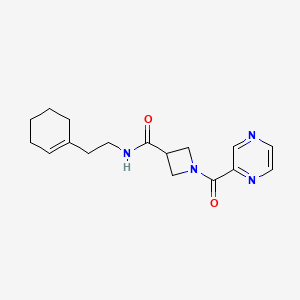


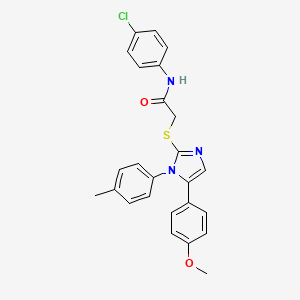
![(E)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2530647.png)

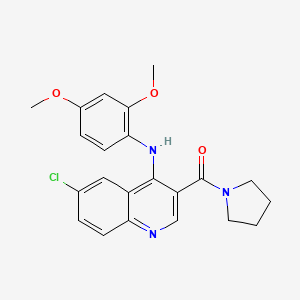
![3-(4-bromobenzyl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2530650.png)
![Ethyl 3-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2530651.png)

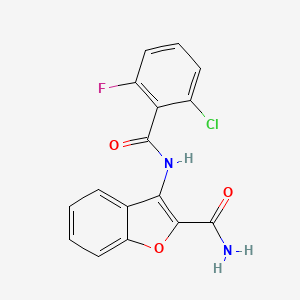
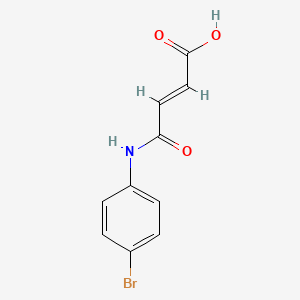
![5-cyclopropyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B2530659.png)